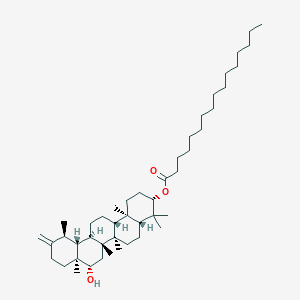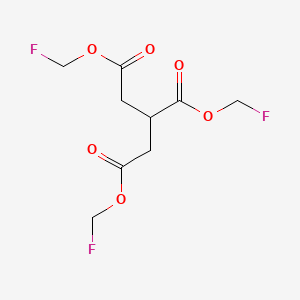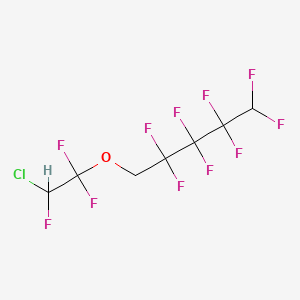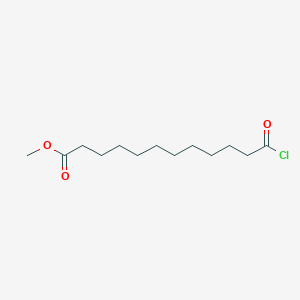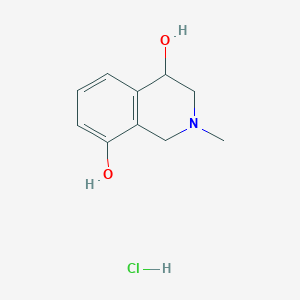
1,2,3,4-Tetrahydro-4,8-dihydroxy-2-methyl-isoquinoline Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 1,2,3,4-Tetrahydro-2-methyl-4,8-isoquinolinediol Hydrochloride typically involves the reduction of isoquinoline derivatives. One common method includes the catalytic hydrogenation of 2-methyl-4,8-dihydroxyisoquinoline under specific conditions, such as using palladium on carbon (Pd/C) as a catalyst and hydrogen gas . Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring high yield and purity.
化学反応の分析
1,2,3,4-Tetrahydro-2-methyl-4,8-isoquinolinediol Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be further reduced to form tetrahydroisoquinoline derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
1,2,3,4-Tetrahydro-2-methyl-4,8-isoquinolinediol Hydrochloride has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for method validation and stability testing.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
作用機序
The mechanism of action of 1,2,3,4-Tetrahydro-2-methyl-4,8-isoquinolinediol Hydrochloride involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to various physiological effects. For instance, it may act on adrenergic receptors, influencing cardiovascular functions . The exact molecular pathways involved are still under investigation, and ongoing research aims to elucidate these mechanisms further .
類似化合物との比較
1,2,3,4-Tetrahydro-2-methyl-4,8-isoquinolinediol Hydrochloride can be compared with other similar compounds, such as:
Phenylephrine Hydrochloride: Both compounds belong to the isoquinoline family and have similar structural features.
Tetrahydrozoline Hydrochloride: This compound is used as an ocular decongestant and shares some structural similarities with 1,2,3,4-Tetrahydro-2-methyl-4,8-isoquinolinediol Hydrochloride.
Xylometazoline Hydrochloride: Another compound with a similar structure, used as a nasal decongestant.
特性
分子式 |
C10H14ClNO2 |
|---|---|
分子量 |
215.67 g/mol |
IUPAC名 |
2-methyl-3,4-dihydro-1H-isoquinoline-4,8-diol;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-11-5-8-7(10(13)6-11)3-2-4-9(8)12;/h2-4,10,12-13H,5-6H2,1H3;1H |
InChIキー |
AAXRHMLDZOORPB-UHFFFAOYSA-N |
正規SMILES |
CN1CC(C2=C(C1)C(=CC=C2)O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(1,1,2,2,3,3,3-heptafluoropropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13421981.png)


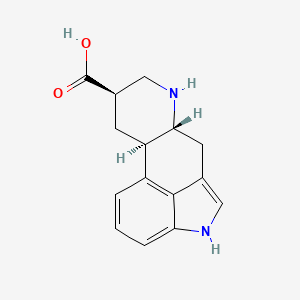
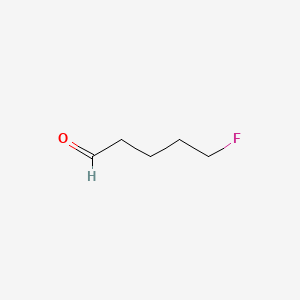
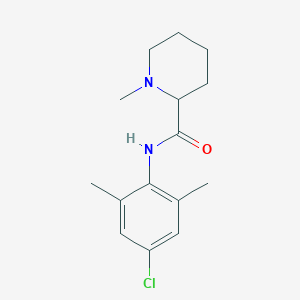
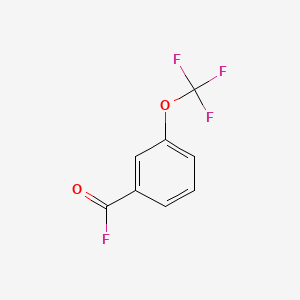
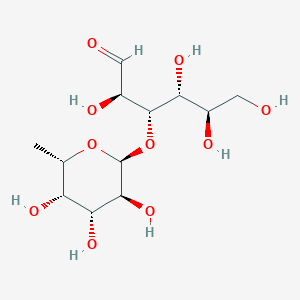
![2-[(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)oxy]-N-methyl-ethanamine](/img/structure/B13422048.png)
![Benzyl (R)-[2-[3,4-Bis(benzyloxy)phenyl]-2-hydroxyethyl](methyl)carbamate](/img/structure/B13422049.png)
